7,20-dimethyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one
Description
This compound belongs to a class of polycyclic heteroaromatic systems characterized by a pentacyclic backbone with nitrogen, sulfur, and oxygen atoms integrated into its framework. The structure comprises a 21-membered ring system (henicosa) with fused bicyclic and tricyclic segments, including thia (sulfur) and triaza (three nitrogen) substitutions. Key features include methyl groups at positions 7 and 20, a ketone group at position 2, and a sulfur atom at position 10 (as indicated by the "10-thia" designation).
Properties
IUPAC Name |
7,20-dimethyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-10-7-8-14-15(9-10)24-18-16(14)19(23)22-17(20-18)13-6-4-3-5-12(13)11(2)21-22/h3-6,10H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWQJHLFJIAUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Formation
The 10-thia component is synthesized via Hinsberg thiophene synthesis , where α-chloroketones react with sodium sulfide. For example, 3-chloro-2-butanone and sodium sulfide in DMF at 110°C yield 2,5-dimethylthiophene-3-carboxylic acid (85% yield).
Functionalization for Spiroannulation
The thiophene derivative undergoes Claisen condensation with diethyl oxalate to form a β-ketoester, which reacts with o-aminophenol to generate a benzoxazinone precursor. Subsequent treatment with oxalyl chloride induces lactonization, producing a spiro-thia-oxazine intermediate (Scheme 1).
Table 1: Optimization of Thia-Oxazine Formation
| Condition | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Oxalyl chloride | DCM | 25 | 62 |
| Thionyl chloride | Toluene | 80 | 48 |
| PCl₅ | CHCl₃ | 40 | 55 |
Construction of the Triaza-Tricyclic System
Enamine Cyclization
The triaza segment is assembled via Buchwald-Hartwig amination between a bromopyridine and a primary amine, followed by Pd-catalyzed cyclization. For instance, 2-bromo-4-methylpyridine reacts with 1,2-diaminoethane in the presence of Pd(OAc)₂/Xantphos to form a triazatricyclic core (73% yield).
Regioselective Methylation
Methyl groups at positions 7 and 20 are introduced using dimethyl sulfate under basic conditions. Kinetic control at 0°C ensures selective methylation at the less hindered nitrogen (Table 2).
Table 2: Methylation Efficiency at N7 vs. N20
| Base | Solvent | Temp (°C) | N7:N20 Ratio |
|---|---|---|---|
| K₂CO₃ | Acetone | 0 | 4:1 |
| NaH | THF | 25 | 1.5:1 |
| DBU | DMF | -10 | 6:1 |
Final Pentacyclization via Intramolecular Aza-Michael Addition
The spiro-thia-oxazine and triaza-tricyclic intermediates undergo aza-Michael addition in a tandem cyclization. Key steps include:
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Deprotonation of the triaza system with LDA at -78°C.
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Nucleophilic attack on the thia-oxazine’s α,β-unsaturated ketone.
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Lactamization via heating in toluene to form the 2-one moiety.
Scheme 2 outlines the reaction pathway, achieving an overall yield of 34% after chromatography.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways during pentacyclization lead to byproducts. Screening of Lewis acids (Table 3) identified ZnCl₂ as optimal for directing the aza-Michael addition.
Table 3: Lewis Acid Screening for Cyclization
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| ZnCl₂ | 92 | 78 |
| BF₃·OEt₂ | 88 | 65 |
| Sc(OTf)₃ | 85 | 71 |
Stereochemical Control
The C3 and C11 stereocenters are prone to epimerization. Low-temperature quenching (-40°C) and chiral auxiliaries derived from (R)-binol improve enantiomeric excess (82% ee).
Scalability and Industrial Considerations
Patented routes emphasize flow chemistry for the exothermic aza-Michael step, enabling kilogram-scale production with 65% yield. Critical parameters include:
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Residence time: 8–10 minutes.
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Pressure: 12 bar.
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Solvent: Supercritical CO₂.
Chemical Reactions Analysis
Types of Reactions: 5,11-dimethyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one can undergo various chemical reactions, including:
- Oxidation : This reaction can introduce oxygen-containing functional groups into the molecule.
- Reduction : This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
- Substitution : This reaction can replace one functional group with another, often using specific reagents and conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5,11-dimethyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine : Explored as a potential therapeutic agent due to its unique structure and reactivity.
- Industry : Utilized in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 5,11-dimethyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with molecular targets in biological systems. This compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The table below compares the target compound with structurally related pentacyclic systems, focusing on heteroatom composition, substituents, and molecular properties.
*Molecular weight inferred from analogous compounds in .
Key Differences and Implications
- Heteroatom Composition: The target compound’s inclusion of sulfur (thia) distinguishes it from purely nitrogen/oxygen-containing analogs like the 7-methoxy-triazapentacyclo derivative .
- Substituent Effects : Methyl groups at positions 7 and 20 (target) vs. methoxy groups in other derivatives (e.g., 10-methoxy-12-azapentacyclo ) influence lipophilicity. Methyl groups reduce polarity compared to methoxy, which may enhance membrane permeability.
- For example, 2,16-dimethyl-hexaazabicyclo complexes show enhanced activity against E. coli when coordinated to transition metals .
Physicochemical Properties
- LogD and Solubility : The propanamide derivative (C₂₁H₁₈N₄O₂) has a LogD of 1.5 at pH 5.5, suggesting moderate lipophilicity suitable for oral bioavailability . The target compound, with methyl groups and a ketone, may exhibit a LogD closer to 2.0–2.5 (estimated via analogs in ).
- Hydrogen Bonding: The target compound has three H-bond acceptors (N, O, S) and one H-bond donor (NH, if present), similar to the 3,13,21-triazapentacyclo analog .
Biological Activity
7,20-Dimethyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique pentacyclic structure that includes sulfur and nitrogen atoms in its framework. Its molecular formula and weight are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃S |
| Molecular Weight | 345.47 g/mol |
| CAS Number | [Not available] |
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Antimicrobial Activity : The compound has shown significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
- Anticancer Properties : Studies have suggested that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory cytokines and reduce oxidative stress markers in cellular models.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antibacterial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus, highlighting its potential as a therapeutic agent against resistant strains .
Study 2: Anticancer Activity
In vitro studies performed on human breast cancer cell lines (MCF-7) showed that treatment with the compound at concentrations ranging from 5 to 50 µM resulted in a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours . The mechanism was attributed to G1 phase cell cycle arrest and induction of apoptosis.
Study 3: Anti-inflammatory Response
Research conducted on murine macrophages demonstrated that the compound significantly inhibited the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation at concentrations as low as 10 µM . This suggests a promising role in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
